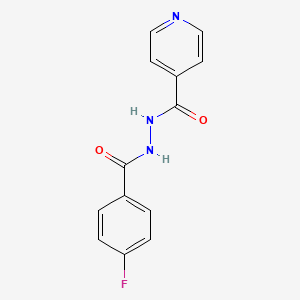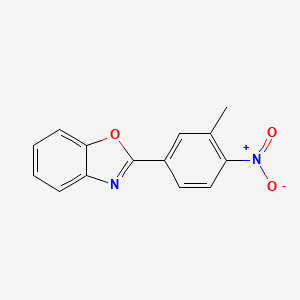
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as Ro-31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
Wirkmechanismus
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways by phosphorylating a wide range of target proteins. PKC is activated by various stimuli, including diacylglycerol, phosphatidylserine, and calcium ions. PKC is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer.
Biochemical and physiological effects:
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ, with different potencies. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKCα and PKCβ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the release of neurotransmitters, such as glutamate and acetylcholine, by inhibiting the activation of PKCγ and PKCδ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to enhance the learning and memory of rats by inhibiting the activation of PKCε and PKCθ.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of PKC. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in cell culture and animal studies to investigate the role of PKC in various physiological and pathological processes. However, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has some limitations, including its potential off-target effects, toxicity, and poor solubility in aqueous solutions. Therefore, it is important to use appropriate controls and concentrations of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. First, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the development and progression of various diseases, such as cancer, Alzheimer's disease, and diabetes. Second, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to identify novel PKC isoforms and substrates, and to develop new PKC inhibitors with improved selectivity and potency. Third, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Fourth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to study the role of PKC in the regulation of gene expression and epigenetic modifications. Fifth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the immune system and inflammation. Overall, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide is a valuable research tool for investigating the role of PKC in various physiological and pathological processes, and its use is likely to expand in the future.
Synthesemethoden
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by a multistep process involving the condensation of 4-methoxy-3-nitrobenzoic acid with N-methylmorpholine, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained by acylation of the sulfonamide with 4-fluorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer. It has also been used to study the signaling pathways involved in neurotransmitter release, synaptic plasticity, learning, and memory. Moreover, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been used as a tool to validate the specificity of PKC inhibitors and to identify novel PKC isoforms and substrates.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGITODSYBHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)


![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)